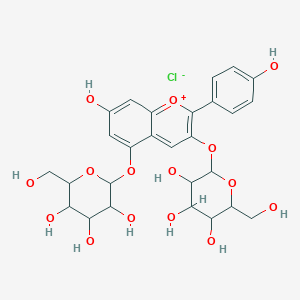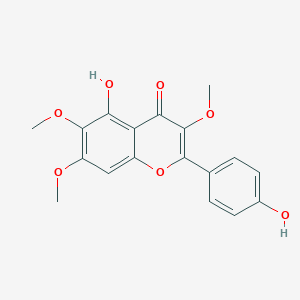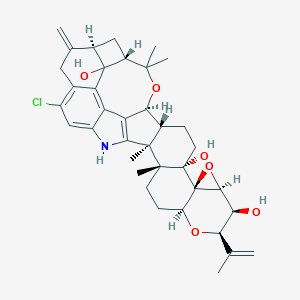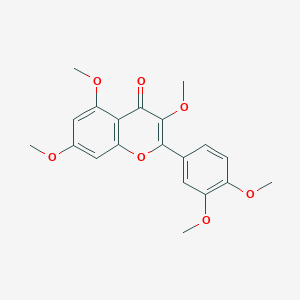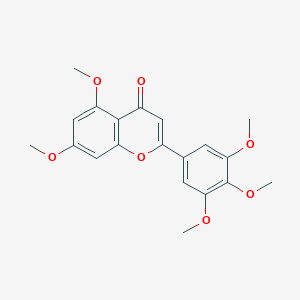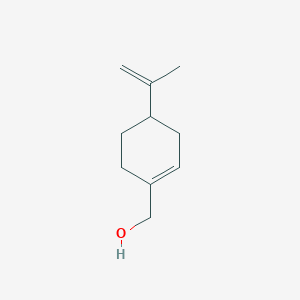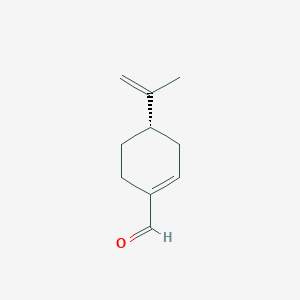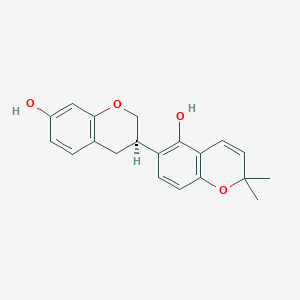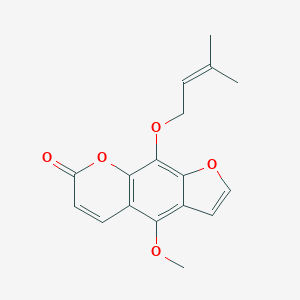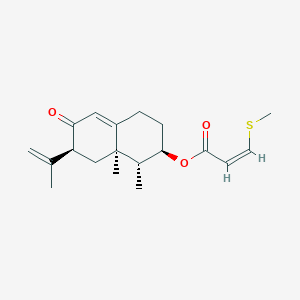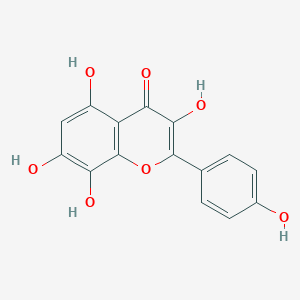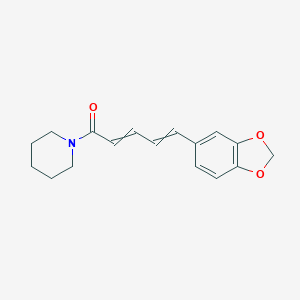
Piperine
概要
説明
Piperine is an alkaloid found in black pepper (Piper nigrum) and other Piper species . It is responsible for the pungency of black pepper and long pepper . Piperine has been used in some forms of traditional medicine and exhibits a variety of biological activities, including antioxidant, anticancer, anti-inflammatory, antihypertensive, hepatoprotective, and neuroprotective effects .
Synthesis Analysis
Piperine can be synthesized by the action of piperonoyl chloride on piperidine . It can also be prepared by treating the solvent-free residue from a concentrated alcoholic extract of black pepper with a solution of potassium hydroxide .Molecular Structure Analysis
Piperine is a N-acylpiperidine that is piperidine substituted by a (1E,3E)-1-(1,3-benzodioxol-5-yl)-5-oxopenta-1,3-dien-5-yl group at the nitrogen atom . It has a molecular formula of C17H19NO3 .Chemical Reactions Analysis
Piperine forms salts only with strong acids . It can be hydrolyzed by an alkali into piperidine and piperic acid . In light, especially ultra-violet light, piperine is changed into its isomers chavicine, isochavicine, and isopiperine, which are tasteless .Physical And Chemical Properties Analysis
Piperine has a molar mass of 285.343 g·mol−1, a density of 1.193 g/cm3, a melting point of 130 °C, and is soluble in ethanol and chloroform .科学的研究の応用
Bioavailability Enhancement
Piperine is renowned for its ability to enhance the bioavailability of various drugs and compounds. It inhibits metabolizing enzymes, thereby increasing the absorption and effectiveness of medications such as carbamazepine, curcumin, ciprofloxacin, and others .
Anti-inflammatory Properties
Research has shown that Piperine can significantly reduce inflammation by inhibiting proinflammatory cytokines like IL-1, IL-6, TNF-alpha, COX-2, nitric oxide synthase (NOS-2), and nuclear factor kappa B (NF-kB) in certain inflammation models .
Neuroprotective Effects
Piperine exhibits neuroprotective properties that may be beneficial in treating neurological disorders. It has been studied for its potential to protect against cerebral ischemia-reperfusion-induced inflammation in rat models .
Anticancer Activity
The compound has been investigated for its anticancer effects. Piperine may play a role in cancer prevention and treatment due to its ability to modulate various pathways involved in cell proliferation and apoptosis .
Food Preservation
Although direct studies on Piperine in food models are scarce, black pepper, which contains Piperine, has been confirmed to have microbiological preservation properties against pathogens like Listeria monocytogenes in fermented sausages and Staphylococcus aureus in cheese .
Therapeutic Properties
Piperine possesses a range of therapeutic properties including antioxidant, antihypertensive, hepatoprotective, and fertility-enhancing activities. These multifaceted benefits make it a subject of interest in various pharmacological studies .
作用機序
Target of Action
Piperine, a piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum), has been found to interact with multiple targets. It has been reported to regulate cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses . These targets play crucial roles in various physiological activities and pathological conditions.
Mode of Action
Piperine interacts with its targets and modulates their activity. For instance, it has been found to restore the expression of PTPRK and decrease the total pTYR level in investigated cell lines, suggesting that signaling pathways involving tyrosine phosphorylation are among the main targets of piperine action . It also modifies the rate of glucuronidation by lowering the endogenous UDP-glucuronic acid content and inhibiting the transferase activity .
Biochemical Pathways
Piperine affects multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in various physiological processes and their modulation by piperine can lead to different downstream effects.
Pharmacokinetics
Piperine exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It has been found that piperine shows a high degree of brain exposure with a Kp, brain of 0.95 and Kp, uu, brain of 1.10. It also shows high-BBB penetration potential with no interaction with efflux transporter . Moreover, piperine contains a methylenedioxyphenyl (MDP) ring, which is metabolized by CYP and is possibly responsible for CYP3A inactivation .
Result of Action
The molecular and cellular effects of piperine’s action are diverse. It has been found to induce apoptosis and cell cycle arrest in tumorigenic cells through genotoxicity . It also reduces ligand-induced liver X receptor α activity in a dose-dependent manner, showing its role as its antagonist . Moreover, piperine treatment increases cell membrane permeability and disrupts mitochondrial membrane potential .
Action Environment
The action, efficacy, and stability of piperine can be influenced by various environmental factors. It is known that piperine has antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities , which could potentially be influenced by the environment
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXWOMGUGJBKIW-YPCIICBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021805 | |
| Record name | Piperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS], Solid, Virtually colourless white crystals; Aroma reminiscent of pepper | |
| Record name | Piperine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Piperine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1589/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
498.00 to 499.00 °C. @ 760.00 mm Hg | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.04 mg/mL at 18 °C, Very slightly soluble in water; Soluble in ether, oils, Soluble (in ethanol) | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Piperine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1589/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000013 [mmHg] | |
| Record name | Piperine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Piperine | |
CAS RN |
94-62-2, 7780-20-3 | |
| Record name | Piperine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AI 3-01439 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | piperine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piperine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71XL721QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Piperine has demonstrated anti-cancer properties across various cancer cell lines. Studies suggest multiple mechanisms:
- Apoptosis Induction: Piperine can trigger apoptosis (programmed cell death) in cancer cells, potentially through modulation of Bcl-2 family proteins, activation of caspases, and decreased survivin levels. [, , ]
- Cell Cycle Arrest: Piperine can arrest the cell cycle at specific phases, hindering uncontrolled cell proliferation. It has been shown to cause G1 arrest in melanoma cells and G2/M arrest in breast cancer cells. [, ]
- Inhibition of Key Signaling Pathways: Piperine can inhibit crucial signaling pathways involved in cancer development and progression, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. [, ]
ANone: Research indicates that Piperine induces DNA damage and activates Chk1 (checkpoint kinase 1), a critical protein for cell cycle regulation. Inhibition or silencing of Chk1 has been observed to abrogate Piperine-mediated G1 arrest in melanoma cells, highlighting the crucial role of Chk1 in Piperine's anti-cancer activity. []
ANone: Yes, Piperine demonstrates immunomodulatory properties. It has been shown to inhibit B lymphocyte activation and effector functions, potentially offering therapeutic applications for pathologies associated with inappropriate humoral immune responses. [] Additionally, Piperine has been found to inhibit cytokine production by human peripheral blood mononuclear cells, suggesting potential as an immunosuppressive agent. []
ANone: Piperine has the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol. [, ]
ANone: Piperine has been characterized using various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. These techniques provide information about the functional groups, structure, and electronic transitions within the molecule. [, , , , ]
ANone: Yes, computational chemistry techniques, such as molecular docking and molecular dynamics (MD) simulations, have been employed to investigate Piperine's interactions with various biological targets, including androgen-binding protein, androgen receptors, and secretory Phospholipase A2. These studies provide insights into the binding modes, affinities, and potential mechanisms of action of Piperine. [, ]
ANone: While the provided abstracts do not explicitly mention the development of Quantitative Structure-Activity Relationship (QSAR) models for Piperine, such models could be developed using computational chemistry approaches. QSAR models correlate the structural features of Piperine analogs with their biological activities, enabling the prediction and design of novel analogs with improved potency and selectivity.
ANone: While the provided research doesn't extensively cover specific SAR studies, it highlights that modifications to the Piperine scaffold can lead to diverse pharmacological activities. For example, introducing phenolic hydroxyl groups to Piperine has been shown to enhance its antioxidant activity. [] Further research exploring the SAR of Piperine analogs is crucial for optimizing its therapeutic potential.
ANone: Piperine exhibits low aqueous solubility, limiting its bioavailability. Researchers are exploring various formulation strategies to overcome this limitation, including:
- Lipid Nanospheres: Encapsulating Piperine within lipid nanospheres has been shown to significantly improve its delivery and efficacy in treating visceral leishmaniasis, highlighting the potential of nanoformulations for enhancing Piperine's bioavailability. []
- Solid Dispersions: Combining Piperine with carriers like polyvinylpyrrolidone K30 in solid dispersion-based microparticles has shown promise in enhancing the dissolution and bioavailability of Piperine, particularly when combined with curcumin. []
- Herbosomes: Piperine-loaded herbosomes have been developed to improve dissolution rates and enhance the compound's hepatoprotective activity. []
ANone: Research indicates that the presence of other compounds can significantly influence Piperine's stability and release profile. For instance, the inclusion of piperine in gelatin capsules without cross-linkers, leveraging its hydrophobic nature, has been shown to enhance the capsules' dissolution resistance, thereby controlling the release of co-encapsulated drugs like naproxen sodium. []
ANone: Piperine exhibits a complex interaction with drug metabolism:
- P-glycoprotein (P-gp) Inhibition: Piperine is a potent inhibitor of P-gp, a transporter protein that effluxes drugs from cells. This inhibition can enhance the bioavailability of P-gp substrates, potentially leading to drug interactions. [, ]
- Drug Metabolizing Enzyme Modulation: Piperine can influence drug-metabolizing enzymes, such as UGTs and SULTs, impacting the metabolism and bioavailability of co-administered drugs, including curcumin. []
ANone: The provided abstracts do not delve deep into the specifics of Piperine's metabolism and excretion pathways. Further research is needed to fully elucidate these processes.
ANone: Researchers have utilized various cell-based assays and in vitro models to investigate Piperine's biological activities, including:
- Cancer Cell Lines: Studies have employed various cancer cell lines, such as HT-29 (colon cancer), MCF-7 (breast cancer), SNU-16 (gastric cancer), and SK-MEL-28 (melanoma), to evaluate Piperine's anti-cancer effects. [, , , ]
- Human Enteroendocrine Cell Line (Caco-2): This cell line has been employed to investigate Piperine's stimulatory effect on glucagon-like peptide-1 (GLP-1) secretion, shedding light on its potential in addressing metabolic diseases. []
- Rat Renal Proximal Tubular Cells (NRK-52E): These cells are utilized in an in vitro model of tunicamycin-induced ER stress to evaluate the potential of Piperine analogs in alleviating ER stress and preventing kidney damage. []
ANone: Several animal models have been employed to investigate Piperine's effects in vivo:
- Rodent Models of Obesity and Diabetes: Piperine has demonstrated potential in mitigating obesity and type 2 diabetes in rodent models, suggesting its therapeutic potential for metabolic disorders. []
- Alloxan-Induced Diabetic Mice: This model has been used to evaluate the effects of Piperine on blood glucose levels, providing insights into its anti-diabetic potential. []
- Monosodium Glutamate (MSG)-Treated Obese Mice: This model has been employed to study Piperine's effects on adipose tissue inflammation and insulin resistance, highlighting its anti-inflammatory properties in the context of obesity. []
- Broiler Chickens Intoxicated with Aflatoxin B1: This model investigated the antigenotoxic potential of Piperine against aflatoxin B1-induced DNA damage, demonstrating its protective effects in poultry. []
ANone: While the provided research primarily focuses on preclinical studies, future research, particularly human intervention trials, are crucial for translating these findings into clinical applications. []
ANone: While Piperine is generally considered safe for consumption as a spice, high doses or prolonged use may lead to adverse effects. Further research is needed to thoroughly evaluate its toxicological profile, particularly in the context of therapeutic applications.
ANone: Nanoformulations, such as lipid nanospheres, are being investigated to enhance Piperine's delivery to target tissues, as demonstrated by its efficacy in treating visceral leishmaniasis. [] This approach holds promise for improving the therapeutic index and reducing potential side effects.
ANone: Various analytical techniques are employed to characterize and quantify Piperine:
- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV or MS detection, allows separation and quantification of Piperine and its isomers in various matrices, including plant extracts and serum. [, , , ]
- Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective approach for separating and quantifying Piperine in plant materials and formulations. [, ]
- Quantitative NMR (1H-qNMR): This method provides accurate quantification of Piperine and its derivatives in complex mixtures. []
ANone: Several factors affect Piperine's dissolution:
- Particle Size: Decreasing the particle size of black pepper powder significantly improves the extraction yield and Piperine content in oleoresin extracts. []
- Solid-to-Solvent Ratio: Optimizing the solid-to-solvent ratio during extraction is crucial for maximizing Piperine yield. []
- Formulation Strategies: Encapsulation within lipid nanospheres, solid dispersions, or herbosomes can significantly enhance Piperine's dissolution rate and bioavailability. [, , ]
ANone: The development and validation of robust analytical methods are crucial for ensuring accurate and reliable quantification of Piperine in various matrices. While not all provided abstracts explicitly detail the validation process, researchers adhere to established guidelines for bioanalytical method validation, encompassing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




